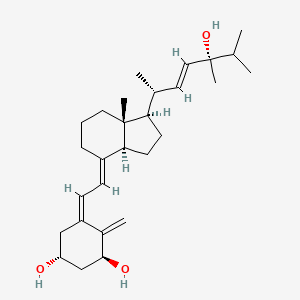

1alpha,24S-Dihydroxyvitamin D2

CAS No.: 156316-85-7

Cat. No.: VC1833658

Molecular Formula: C28H44O3

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156316-85-7 |

|---|---|

| Molecular Formula | C28H44O3 |

| Molecular Weight | 428.6 g/mol |

| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

| Standard InChI | InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28-/m1/s1 |

| Standard InChI Key | ODZFJAXAEXQSKL-WRJREGAQSA-N |

| Isomeric SMILES | C[C@H](/C=C/[C@](C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

| SMILES | CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

| Canonical SMILES | CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Introduction

Synthesis and Characterization

Chemical Synthesis Pathways

The production of 1alpha,24S-Dihydroxyvitamin D2 follows a multi-step synthetic pathway that begins with ergosterol as the starting material. Researchers have developed a process that involves:

-

Converting ergosterol to 24-hydroxyergosterol through a five-step process

-

Irradiating and thermally converting 24-hydroxyergosterol to yield 24-hydroxyvitamin D2

-

Hydroxylating 24-hydroxyvitamin D2 through a five-step process to yield 1alpha,24-dihydroxyvitamin D2

-

Separating the epimers to isolate the desired 1alpha,24S-Dihydroxyvitamin D2

The detailed synthesis involves several intermediate compounds. First, ergosterol is acetylated to form the 3beta-acetate derivative. This is followed by formation of an adduct with the B-ring of the ergosterol structure through reaction with a triazoline dione. The adduct is then ozonated to truncate the side chain, forming a C-21 aldehyde. The side chain is subsequently reestablished by reaction with an appropriate keto-compound to yield a 24-enone intermediate .

The synthesis continues with conversion of the enone to a 24-methyl, 3beta,24-dihydroxy adduct, which is then reacted with lithium aluminum hydride to yield 24-hydroxy ergosterol. This is irradiated and thermally treated to form 24-hydroxyvitamin D2, which undergoes further modifications including tosylation, solvolysis, and allylic oxidation to eventually form the 1alpha,24-dihydroxyvitamin D2 mixture. The final step involves separation of the epimers using reverse phase high pressure liquid chromatography to isolate the 1alpha,24S-Dihydroxyvitamin D2 epimer .

Biochemical Properties and Mechanism of Action

Receptor Binding Properties

1alpha,24S-Dihydroxyvitamin D2 exhibits distinctive receptor binding characteristics that contribute to its biological activity profile. Studies have assessed its affinity for the mammalian vitamin D receptor (VDR) using standardized radioreceptor assays.

Research has demonstrated that 1alpha,24S-Dihydroxyvitamin D2 binds to the vitamin D receptor with approximately half the affinity of 1alpha,25-dihydroxyvitamin D3 (calcitriol). Specifically, the half-maximal binding of 1alpha,24S-Dihydroxyvitamin D2 was measured at approximately 150 pg/ml, whereas that of 1alpha,25-dihydroxyvitamin D3 was 80 pg/ml . This two-fold lower affinity still indicates potent biological activity.

When comparing the epimers, researchers found that 1alpha,24S-Dihydroxyvitamin D2 has significantly greater receptor binding activity than the 1alpha,24R-Dihydroxyvitamin D2 epimer. The concentration of 1alpha,24R-Dihydroxyvitamin D2 required to produce the same displacement of tritiated 1alpha,25-dihydroxyvitamin D3 tracer from the receptor was 20 to 30 times that required for 1alpha,24S-Dihydroxyvitamin D2 . This substantial difference in receptor binding affinity helps explain the significantly greater biological activity of the S epimer compared to the R epimer.

Vitamin D Serum Binding Protein Interaction

A particularly important characteristic of 1alpha,24S-Dihydroxyvitamin D2 is its relatively weak binding to the vitamin D serum binding protein. This property is significant because it results in faster clearance from circulation, which contributes to the compound's lower toxicity profile compared to other vitamin D metabolites .

The weaker binding to serum protein means that 1alpha,24S-Dihydroxyvitamin D2 has a shorter half-life in circulation. While this might seem disadvantageous, it actually enhances the compound's pharmaceutical properties by reducing the risk of hypercalcemia and other adverse effects associated with prolonged elevated levels of active vitamin D compounds .

Comparative Activity Data

Table 1: Comparative Receptor Binding Properties of Vitamin D Compounds

| Compound | VDR Binding (Half-maximal binding) | Relative Binding Affinity | Serum Protein Binding |

|---|---|---|---|

| 1alpha,24S-Dihydroxyvitamin D2 | ~150 pg/ml | 0.5× compared to calcitriol | Weak |

| 1alpha,24R-Dihydroxyvitamin D2 | 20-30× higher concentration needed | 0.03-0.05× compared to S epimer | Not specified |

| 1alpha,25-Dihydroxyvitamin D3 (calcitriol) | ~80 pg/ml | 1× (reference standard) | Strong |

The biological activity of 1alpha,24S-Dihydroxyvitamin D2 has been assessed using a vitamin D-dependent transcriptional activation model system. In this system, cells were co-transfected with a vitamin D receptor-expressing plasmid and a plasmid containing a growth hormone gene under the control of a vitamin D-responsive element. This allowed researchers to quantify the compound's ability to activate vitamin D-dependent gene expression .

Pharmacokinetics and Tissue Distribution

Absorption and Distribution Patterns

Studies examining the tissue distribution of radiolabeled 1alpha,24S-Dihydroxyvitamin D2 in rats have provided valuable insights into its pharmacokinetic profile. When compared with 1alpha,25-dihydroxyvitamin D3 (calcitriol), 1alpha,24S-Dihydroxyvitamin D2 shows distinctive distribution patterns that help explain its clinical effects .

In duodenum and kidney—key target tissues for vitamin D action—1alpha,24S-Dihydroxyvitamin D2 and calcitriol reached similar levels at early time points after administration. The key difference emerged in the subsequent clearance pattern: levels of 1alpha,24S-Dihydroxyvitamin D2 declined more rapidly than calcitriol in these tissues . This faster clearance from target tissues contributes to the compound's reduced calcemic activity.

Metabolism and Clearance

The relatively rapid clearance of 1alpha,24S-Dihydroxyvitamin D2 from circulation and target tissues is a defining pharmacokinetic characteristic that distinguishes it from other vitamin D metabolites. This property has been linked to its lower propensity to cause hypercalcemia and hypercalciuria—common adverse effects associated with vitamin D therapy .

The presence of circulating 1alpha,24S-Dihydroxyvitamin D2 has been demonstrated in humans administered 1alpha-hydroxyvitamin D2, confirming its formation as a metabolite in vivo . The compound's rapid systemic clearance has been consistently observed across studies, reinforcing its favorable safety profile for therapeutic applications requiring extended treatment periods.

Therapeutic Applications

Disorders of Calcium Metabolism

1alpha,24S-Dihydroxyvitamin D2 has shown significant potential for treating various disorders involving calcium metabolism. Its ability to affect calcium homeostasis while exhibiting reduced calcemic activity makes it particularly valuable for conditions requiring long-term vitamin D therapy .

The compound is applicable for treating abnormal calcium metabolism caused by various organ failures, including liver failure, renal failure, and gastrointestinal failure . Its pharmacological profile allows for effective management of these conditions with reduced risk of adverse effects.

Specific conditions that may benefit from 1alpha,24S-Dihydroxyvitamin D2 therapy include:

-

Renal osteodystrophy

-

Steatorrhea

-

Anticonvulsant osteomalacia

-

Hypophosphatemic vitamin D-resistant rickets

-

Various forms of osteoporosis (postmenopausal, senile, steroid-induced)

-

Pseudodeficiency (vitamin D-dependent) rickets

-

Nutritional and malabsorptive rickets

-

Osteomalacia

-

Osteopenias secondary to hypoparathyroidism

-

Post-surgical hypoparathyroidism

-

Idiopathic hypoparathyroidism

Secondary Hyperparathyroidism

1alpha,24S-Dihydroxyvitamin D2 has been investigated for the treatment of secondary hyperparathyroidism, particularly in patients with renal disease undergoing chronic hemodialysis . Clinical trials have examined its efficacy in this patient population, highlighting its potential as a therapeutic option for this challenging condition.

The compound's ability to suppress parathyroid hormone secretion while maintaining a favorable safety profile makes it an attractive option for managing secondary hyperparathyroidism. Its reduced calcemic activity is particularly valuable in this context, as hypercalcemia is a significant concern in patients with renal impairment .

Dermatological Applications

1alpha,24S-Dihydroxyvitamin D2 has value for the treatment of hyperproliferative skin disorders such as psoriasis and eczema . Additionally, it may be beneficial for addressing other dermatological concerns including inadequate skin firmness, dermal hydration, and sebum secretion issues .

The compound can be formulated for topical application, allowing for direct delivery to affected skin areas while minimizing systemic exposure and associated adverse effects.

| Study Population | Duration | Dosage | Key Findings | Safety Observations |

|---|---|---|---|---|

| Healthy postmenopausal women (55-60 years) | 24-36 months | ≥1.0 μg/day | Reduced loss in total body calcium and bone densities compared to placebo | Confirmed safety of long-term administration |

| Patients with renal disease on hemodialysis | 12 months | >3.0 μg/day | Effects on secondary hyperparathyroidism | Insignificant incidence of hypercalcemia or hypercalciuria |

Pharmaceutical Formulations

1alpha,24S-Dihydroxyvitamin D2 can be formulated in various pharmaceutical preparations to suit different routes of administration and therapeutic applications. It can be processed using conventional pharmaceutical methods to produce medicinal agents suitable for enteral (e.g., oral), parenteral, or topical application .

Compatible pharmaceutical carriers include water, salt solutions, alcohols, gum arabic, vegetable oils (almond oil, corn oil, cottonseed oil, peanut oil, olive oil, coconut oil), mineral oil, fish liver oils, oily esters such as Polysorbate 80, polyethylene glycols, gelatin, carbohydrates (lactose, amylose, starch), magnesium stearate, talc, silicic acid, viscous paraffin, fatty acid monoglycerides and diglycerides, pentaerythritol fatty acid esters, hydroxymethylcellulose, and polyvinyl pyrrolidone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume